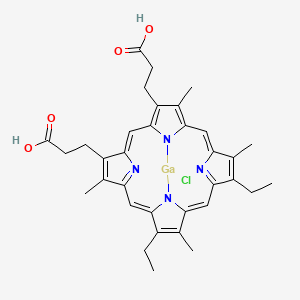![molecular formula C24H23ClO B12340156 (Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene-4,4,5,5,5-d5](/img/structure/B12340156.png)
(Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene-4,4,5,5,5-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene-4,4,5,5,5-d5 is a synthetic organic compound characterized by its complex structure, which includes a chlorinated ethoxyphenyl group and deuterium-labeled butene
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene-4,4,5,5,5-d5 typically involves multiple steps, starting with the preparation of the chlorinated ethoxyphenyl precursor. This precursor is then reacted with diphenylacetylene under specific conditions to form the desired butene structure. The reaction conditions often include the use of catalysts such as palladium or nickel complexes to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and recrystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene-4,4,5,5,5-d5 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: The chlorinated ethoxyphenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of ether derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium catalysts, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, saturated hydrocarbons, and ether derivatives, depending on the specific reaction and conditions used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene-4,4,5,5,5-d5 is used as a model compound to study reaction mechanisms and the effects of deuterium labeling on chemical reactivity.
Biology
In biological research, this compound can be used to investigate the interactions of chlorinated aromatic compounds with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicine, this compound may be explored for its potential therapeutic properties, including its effects on cellular signaling pathways and its potential as a drug candidate.
Industry
In industry, this compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene-4,4,5,5,5-d5 involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorinated ethoxyphenyl group may interact with hydrophobic pockets in proteins, while the deuterium-labeled butene can provide insights into the kinetic isotope effects on reaction rates and mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
(Z)-1-[4-(2-Bromoethoxyphenyl]-1,2-diphenyl-1-butene: Similar structure with a bromine atom instead of chlorine.
(Z)-1-[4-(2-Methoxyethoxyphenyl]-1,2-diphenyl-1-butene: Similar structure with a methoxy group instead of chlorine.
(Z)-1-[4-(2-Fluoroethoxyphenyl]-1,2-diphenyl-1-butene: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
The uniqueness of (Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene-4,4,5,5,5-d5 lies in its specific combination of a chlorinated ethoxyphenyl group and deuterium labeling, which provides distinct chemical and physical properties that can be leveraged in various research applications.
Propiedades
Fórmula molecular |
C24H23ClO |
|---|---|
Peso molecular |
367.9 g/mol |
Nombre IUPAC |
1-(2-chloroethoxy)-4-[(Z)-3,3,4,4,4-pentadeuterio-1,2-diphenylbut-1-enyl]benzene |
InChI |
InChI=1S/C24H23ClO/c1-2-23(19-9-5-3-6-10-19)24(20-11-7-4-8-12-20)21-13-15-22(16-14-21)26-18-17-25/h3-16H,2,17-18H2,1H3/b24-23-/i1D3,2D2 |
Clave InChI |
GWAJMDNEUFHRBV-WLOZXQDESA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCCl)/C3=CC=CC=C3 |
SMILES canónico |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCCl)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Sulfanylidene-4-(trifluoromethyl)-4a,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carbonitrile](/img/structure/B12340078.png)
![1-(2-chlorophenyl)-6-[(2S)-3,3,3-trifluoro-2-methylpropyl]-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12340084.png)
![2-amino-2-(hydroxymethyl)propane-1,3-diol;[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12340085.png)


![(8R,9s,10r,13s,14s,17r)-3-ethoxy-13-ethyl-17-ethynyl-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol](/img/structure/B12340097.png)

![Phenol, 4-[1-[4-(2-chloroethoxy)phenyl]-2-phenyl-1-buten-1-yl-3,3,4,4,4-d5]-](/img/structure/B12340103.png)
![6-Bromo-3-methylbenzo[d]isoxazol-4-ol](/img/structure/B12340108.png)




